Cas no 6554-61-6 (4,5-Dichloropyrimidine)
4,5-Dichloropyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dichloropyrimidine
- C4H2Cl2N2
- Pyrimidine,4,5-dichloro-
- PYRIMIDINE, 4,5-DICHLORO-
- PubChem12434
- NHTURKUJYDHMIQ-UHFFFAOYSA-N
- VP50161
- RP21244
- PB28007
- BC222340
- HC210238
- AB0026086
- ST2410890
- W7679
- A8887
- 1-(2,2-dimethylcyclopropyl)-N-methylmethanamineHCl
- I1
- CS-W009244
- AMY11524
- 4 pound not5-Dichloropyrimidine
- DL-ALPHA-HYDROXYCAPROICACID,95
- FT-0649227
- W-203426
- 6554-61-6
- Z1198221914
- GS-5838
- MFCD09743880
- SCHEMBL691236
- SY024241
- AKOS006331683
- EN300-98422
- DTXSID00468383
- DB-002551
-
- MDL: MFCD09743880
- Inchi: 1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H
- InChI Key: NHTURKUJYDHMIQ-UHFFFAOYSA-N
- SMILES: ClC1=CN=CN=C1Cl
Computed Properties
- Exact Mass: 147.96000
- Monoisotopic Mass: 147.9595035g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 1.8
Experimental Properties
- Density: 1.493±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 82 ºC (34 Torr)
- Flash Point: 107.6±7.4 ºC,
- Solubility: Slightly soluble (6.3 g/l) (25 º C),
- PSA: 25.78000
- LogP: 1.78340
4,5-Dichloropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-Dichloropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB443160-250 mg |
4,5-Dichloropyrimidine, 95%; . |
6554-61-6 | 95% | 250MG |
€135.50 | 2023-07-18 | |
| abcr | AB443160-1 g |
4,5-Dichloropyrimidine, 95%; . |
6554-61-6 | 95% | 1g |
€189.20 | 2023-07-18 | |
| abcr | AB443160-5 g |
4,5-Dichloropyrimidine, 95%; . |
6554-61-6 | 95% | 5g |
€441.00 | 2023-07-18 | |
| Apollo Scientific | OR903869-250mg |
4,5-Dichloropyrimidine |
6554-61-6 | 98% | 250mg |
£125.00 | 2023-09-01 | |
| Apollo Scientific | OR903869-1g |
4,5-Dichloropyrimidine |
6554-61-6 | 97+% | 1g |
£44.00 | 2024-05-25 | |
| Apollo Scientific | OR903869-5g |
4,5-Dichloropyrimidine |
6554-61-6 | 97+% | 5g |
£200.00 | 2024-05-25 | |
| Chemenu | CM121194-5g |
4,5-Dichloropyrimidine |
6554-61-6 | 98% | 5g |
$233 | 2021-08-06 | |
| Chemenu | CM121194-10g |
4,5-Dichloropyrimidine |
6554-61-6 | 98% | 10g |
$374 | 2021-08-06 | |
| Chemenu | CM121194-25g |
4,5-Dichloropyrimidine |
6554-61-6 | 98% | 25g |
$700 | 2021-08-06 | |
| TRC | D438315-50mg |
4,5-Dichloropyrimidine |
6554-61-6 | 50mg |
$ 50.00 | 2022-06-05 |
4,5-Dichloropyrimidine Suppliers
4,5-Dichloropyrimidine Related Literature
-
1. Pyrimidines. Part VIII. Halogeno- and hydrazino-pyrimidinesJ. Chesterfield,J. F. W. McOmie,E. R. Sayer J. Chem. Soc. 1955 3478
Additional information on 4,5-Dichloropyrimidine
Introduction to 4,5-Dichloropyrimidine (CAS No: 6554-61-6)
4,5-Dichloropyrimidine, with the chemical formula C₄H₂Cl₂N₂, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that serves as a fundamental building block for numerous biologically active molecules. The presence of two chlorine atoms at the 4 and 5 positions enhances its reactivity, making it a versatile precursor in synthetic chemistry.
The CAS No 6554-61-6 uniquely identifies this chemical substance, ensuring precise classification and communication in scientific literature and industrial applications. 4,5-Dichloropyrimidine is widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer drugs. Its structural properties allow for modifications that can target specific biological pathways, contributing to the design of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of 4,5-Dichloropyrimidine in drug discovery. Researchers have leveraged its scaffold to develop inhibitors of enzymes involved in viral replication and tumor growth. For instance, studies have demonstrated its role in synthesizing compounds that disrupt RNA polymerase activity in viruses, offering promising leads for antiviral treatments. Additionally, modifications to its chlorine substituents have led to the development of kinase inhibitors, which are crucial in oncology therapy.
In agrochemical applications, 4,5-Dichloropyrimidine serves as a key intermediate in the production of herbicides and fungicides. Its ability to undergo nucleophilic substitution reactions allows for the creation of derivatives with enhanced pesticidal properties. Recent research has focused on optimizing its synthesis to reduce environmental impact while maintaining efficacy. Green chemistry approaches have been explored, including catalytic methods that minimize waste and improve yield.
The chemical reactivity of 4,5-Dichloropyrimidine makes it a valuable tool for synthetic chemists. It can be functionalized through various reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and metal-catalyzed transformations. These reactions enable the introduction of diverse substituents, expanding its utility in constructing complex molecular architectures. For example, palladium-catalyzed coupling reactions with aryl halides have been employed to generate biaryl derivatives with potential pharmaceutical applications.
Industrial-scale production of 4,5-Dichloropyrimidine requires careful optimization to ensure high purity and yield. Modern manufacturing processes often incorporate continuous flow chemistry techniques, which enhance efficiency and reduce solvent consumption. Furthermore, analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify product integrity.
The safety profile of 4,5-Dichloropyrimidine is another critical consideration in its handling and application. While it is not classified as a hazardous material under standard regulatory frameworks, appropriate precautions must be taken to prevent exposure. Personal protective equipment (PPE), including gloves and safety goggles, is recommended during handling. Proper ventilation and storage conditions are also essential to maintain stability and prevent degradation.
Future research directions for 4,5-Dichloropyrimidine include exploring its role in developing next-generation therapeutics. Innovations in computational chemistry have enabled virtual screening of derivatives for novel biological activities. Machine learning models can predict binding affinities and toxicity profiles, accelerating the drug discovery process. Such advancements hold promise for addressing unmet medical needs across various therapeutic areas.
The versatility of 4,5-Dichloropyrimidine underscores its importance as a chemical intermediate. Its contributions to pharmaceuticals and agrochemicals continue to drive innovation in synthetic chemistry. As research progresses, new applications and methodologies will likely emerge, further solidifying its role in modern chemical science.
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